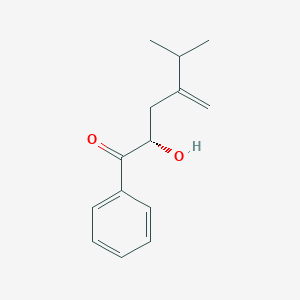
1-Hexanone, 2-hydroxy-5-methyl-4-methylene-1-phenyl-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexanone, 2-hydroxy-5-methyl-4-methylene-1-phenyl-, (2S)- is a chemical compound with a complex structure that includes a hexanone backbone, hydroxy, methyl, methylene, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexanone, 2-hydroxy-5-methyl-4-methylene-1-phenyl-, (2S)- can be achieved through several synthetic routes. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and functional group transformations. The reaction conditions typically include the use of strong bases like sodium hydroxide or potassium hydroxide, and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. The choice of catalysts, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hexanone, 2-hydroxy-5-methyl-4-methylene-1-phenyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to alcohols using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a suitable base like triethylamine.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Hexanone, 2-hydroxy-5-methyl-4-methylene-1-phenyl-, (2S)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Hexanone, 2-hydroxy-5-methyl-4-methylene-1-phenyl-, (2S)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hexanone, 4-hydroxy-5-methyl-
- 5-methyl-1-phenylhexan-1-one
Comparison
Compared to similar compounds, 1-Hexanone, 2-hydroxy-5-methyl-4-methylene-1-phenyl-, (2S)- is unique due to its specific structural features, such as the presence of both hydroxy and methylene groups, which confer distinct chemical reactivity and potential applications. Its stereochemistry (2S) also plays a crucial role in its biological activity and interactions.
Propriétés
Numéro CAS |
350845-62-4 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
(2S)-2-hydroxy-5-methyl-4-methylidene-1-phenylhexan-1-one |
InChI |
InChI=1S/C14H18O2/c1-10(2)11(3)9-13(15)14(16)12-7-5-4-6-8-12/h4-8,10,13,15H,3,9H2,1-2H3/t13-/m0/s1 |
Clé InChI |
DIZSVYDWHMXOQO-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)C(=C)C[C@@H](C(=O)C1=CC=CC=C1)O |
SMILES canonique |
CC(C)C(=C)CC(C(=O)C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















